molecular formula C17H16IN5OS B5233084 2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide

2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide

Cat. No. B5233084
M. Wt: 465.3 g/mol
InChI Key: QWVWIJROWVFPRL-UHFFFAOYSA-N
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Description

2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide, also known as EIPT, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of protein kinase CK2, an enzyme that plays a role in various cellular processes, including cell proliferation and survival. By inhibiting CK2, 2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide may induce cell death in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and cell migration. It has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models, suggesting its potential use as an anti-inflammatory and analgesic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide in lab experiments is its potency and selectivity for CK2 inhibition. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

Future research on 2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide could focus on its potential use as a therapeutic agent for cancer and inflammation-related diseases. Additionally, further studies could investigate the pharmacokinetics and toxicity of 2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide in animal models, as well as explore its potential use in combination with other anticancer or anti-inflammatory agents.

Synthesis Methods

The synthesis of 2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide involves a series of chemical reactions that start with the reaction of 4-ethylbenzenesulfonyl chloride with sodium azide to form the corresponding sulfonyl azide. This is followed by the reaction of the sulfonyl azide with 4-iodoaniline to yield the corresponding sulfonamide. Finally, the sulfonamide is reacted with acetic anhydride to form the desired product, 2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide.

Scientific Research Applications

2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide has been found to exhibit potent antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential use as a therapeutic agent for pain and inflammation.

properties

IUPAC Name

2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16IN5OS/c1-2-12-3-9-15(10-4-12)23-17(20-21-22-23)25-11-16(24)19-14-7-5-13(18)6-8-14/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVWIJROWVFPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16IN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-iodophenyl)acetamide

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